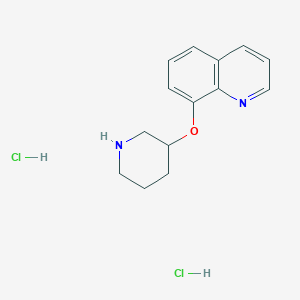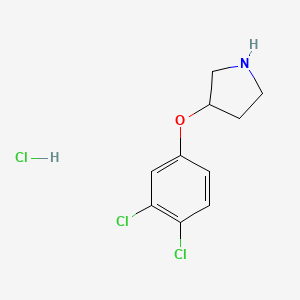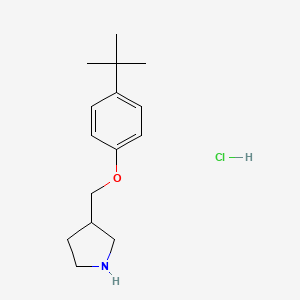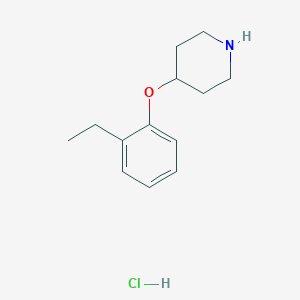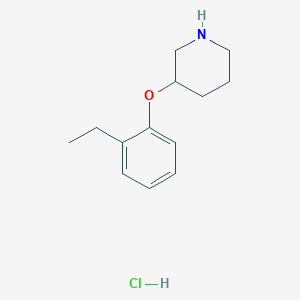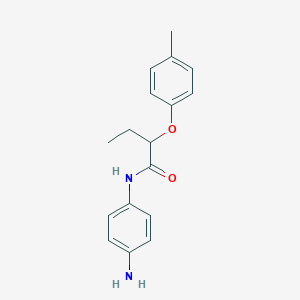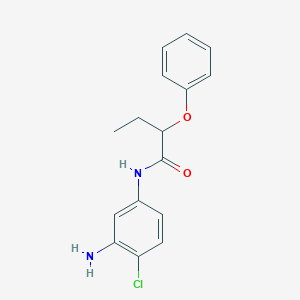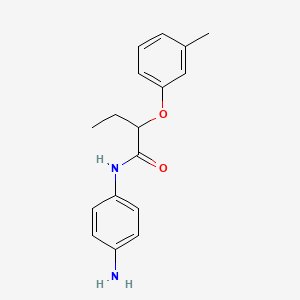![molecular formula C13H21NO B1391301 2-Methyl-4-[(2-methylpentyl)oxy]aniline CAS No. 946785-92-8](/img/structure/B1391301.png)
2-Methyl-4-[(2-methylpentyl)oxy]aniline
Descripción general
Descripción
“2-Methyl-4-[(2-methylpentyl)oxy]aniline” is a biochemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” can be represented by the SMILES notation:CCCC(C)COC1=CC(=C(C=C1)N)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-[(2-methylpentyl)oxy]aniline” are not fully detailed in the sources I found. We know its molecular weight is 207.31 and its molecular formula is C13H21NO , but further details would likely require experimental determination.Aplicaciones Científicas De Investigación
Efficient Synthesis of Azobenzenes
Research by Priewisch and Rück-Braun (2005) outlines methods for the oxidation of anilines to produce nitrosoarenes, which are then used in the synthesis of azobenzenes. This process involves the catalytic oxidation of methyl 4-aminobenzoate, with the study highlighting the efficiency of using Oxone in a biphasic system for generating useful nitrosoarenes for azo compound synthesis on a large scale (Priewisch & Rück-Braun, 2005).
Heterochiral Interactions in Liquid Crystals
Percec and Oda (1994) investigated the phase behavior of liquid crystals derived from (R)- and (S)-enantiomers of a related compound, demonstrating the impact of molecular chirality on the properties of liquid crystalline phases. This study provides insights into the miscibility and phase transitions of chiral liquid crystals, which are significant for understanding the behavior of complex liquid crystalline systems (Percec & Oda, 1994).
Non-Symmetric Liquid Crystal Dimers
Yeap et al. (2009) synthesized and characterized non-symmetric liquid crystal dimers, revealing the influence of terminal substituents on liquid crystalline behavior. This work contributes to the understanding of how molecular structure affects the liquid crystalline phases and transitions, which is crucial for designing new liquid crystalline materials (Yeap et al., 2009).
Anticorrosive Behavior of Aromatic Epoxy Monomers
Dagdag et al. (2019) explored the anticorrosive properties of aromatic epoxy monomers on carbon steel in acidic solutions. The study highlights the potential of these compounds as corrosion inhibitors, which is important for protecting metal surfaces in corrosive environments (Dagdag et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-12-6-7-13(14)11(3)8-12/h6-8,10H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJBQCHECJPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(2-methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
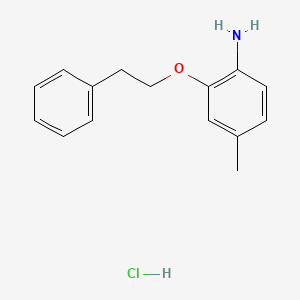
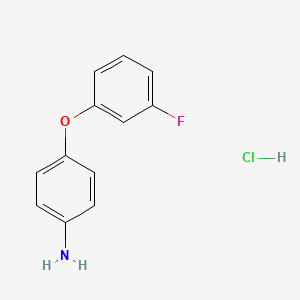
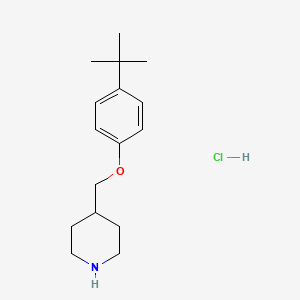
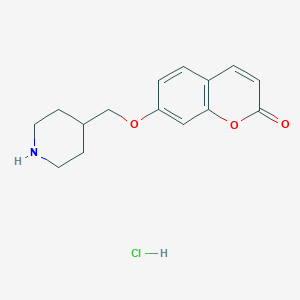
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
